2-(Benzyloxy)-3-methoxybenzaldehyde 2-(Benzyloxy)-3-methoxybenzaldehyde 2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin) can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst). The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 °. Crystal structure suggests that all O atoms are involved in intra and intermolecular C-HO interactions. It has been reported as key reagent for the synthesis of new anticancer drugs. It is an important pharmacophore in drug discovery. It exhibits anti-proliferative activity in HL60 leukemia cancer cells.

Brand Name: Vulcanchem
CAS No.: 2011-06-5
VCID: VC21340320
InChI: InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
SMILES: COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-(Benzyloxy)-3-methoxybenzaldehyde

CAS No.: 2011-06-5

Cat. No.: VC21340320

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-3-methoxybenzaldehyde - 2011-06-5

Specification

Description 2-Benzyloxy-3-methoxybenzaldehyde (benzyl-o-vanillin) can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst). The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 °. Crystal structure suggests that all O atoms are involved in intra and intermolecular C-HO interactions. It has been reported as key reagent for the synthesis of new anticancer drugs. It is an important pharmacophore in drug discovery. It exhibits anti-proliferative activity in HL60 leukemia cancer cells.

CAS No. 2011-06-5
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 3-methoxy-2-phenylmethoxybenzaldehyde
Standard InChI InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Standard InChI Key KXBGOVZWCRLLOR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Canonical SMILES COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O

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